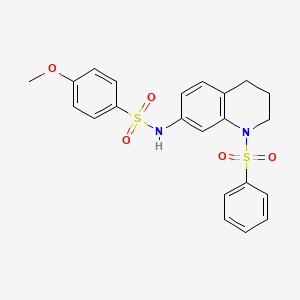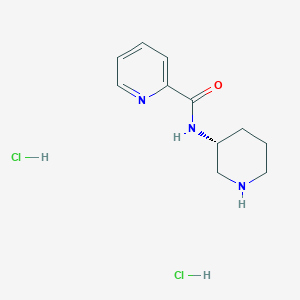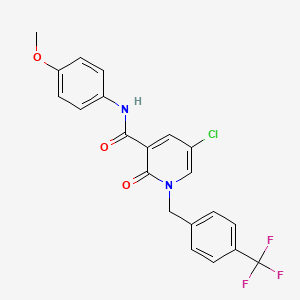![molecular formula C17H20N4O2 B2544629 (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415554-97-9](/img/structure/B2544629.png)
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as MPMP, is a small molecule inhibitor that has been developed for the treatment of cancer. MPMP has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is not fully understood. However, it has been proposed that (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone inhibits the activity of the protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and survival. By inhibiting CK2, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-cancer properties, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been found to have anti-inflammatory and anti-angiogenic effects. (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its specificity for CK2, which reduces the likelihood of off-target effects. However, one limitation of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the optimal dosage and treatment regimen for (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone have not been fully established, which may affect its efficacy in clinical trials.
Future Directions
There are several future directions for research on (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of focus is the development of more efficient synthesis methods for (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. Another area of research is the identification of biomarkers that can predict the response to (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone treatment. Additionally, the combination of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the evaluation of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in different types of cancer and in combination with different chemotherapy regimens is an important direction for future research.
Conclusion:
In summary, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a promising small molecule inhibitor that has shown anti-cancer properties in preclinical studies. Its specificity for CK2 and minimal toxicity in normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical trials.
Synthesis Methods
The synthesis of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 4-(pyrimidin-4-ylamino)piperidine with (4-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in high yield and purity.
Scientific Research Applications
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-4-2-13(3-5-15)17(22)21-10-7-14(8-11-21)20-16-6-9-18-12-19-16/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFKHYDSTCXGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

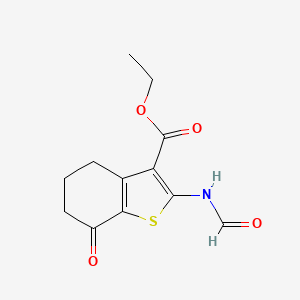
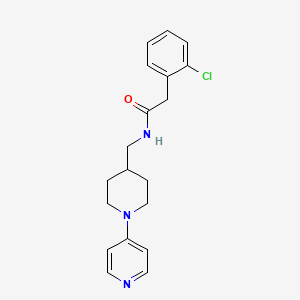
![N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide](/img/structure/B2544550.png)
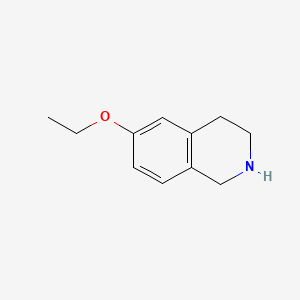
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)
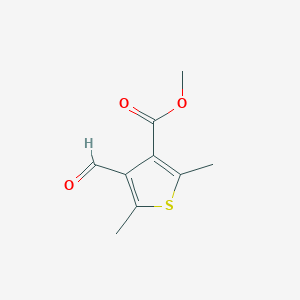
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2544556.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2544558.png)
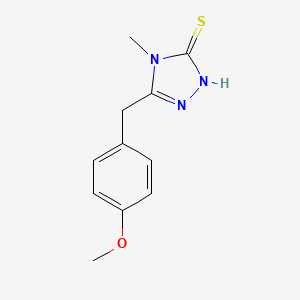
![(2-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2544562.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2544563.png)
